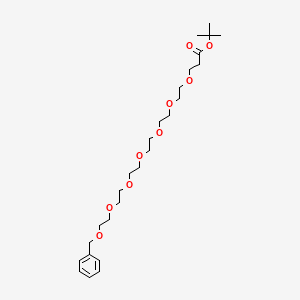
Benzyl-PEG7-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of various PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound has a molecular formula of C26H44O9 and a molecular weight of 500.61 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG7-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and benzyl alcohol derivatives. The synthesis typically involves the esterification of polyethylene glycol with benzyl alcohol under controlled conditions. The reaction is catalyzed by acids or bases, and the product is purified through distillation or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time. Quality assurance measures are implemented to ensure the consistency and reliability of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG7-t-butyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Substitution: The replacement of one functional group with another in the ester molecule.
Common Reagents and Conditions
Esterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Hydrolysis: Typically carried out under acidic or basic conditions with the addition of water.
Substitution: Involves the use of nucleophiles such as amines or thiols.
Major Products Formed
Esterification: Produces esters and water.
Hydrolysis: Yields carboxylic acids and alcohols.
Substitution: Results in the formation of substituted esters and by-products.
Applications De Recherche Scientifique
Benzyl-PEG7-t-butyl ester is widely used in scientific research due to its versatility and effectiveness as a PROTAC linker. Its applications include:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of protein functions and interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting and degrading disease-causing proteins.
Industry: Utilized in the production of bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems
Mécanisme D'action
Benzyl-PEG7-t-butyl ester functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the following steps:
Binding: The PROTAC molecule binds to the target protein and an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase tags the target protein with ubiquitin molecules.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, a cellular complex responsible for protein degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-PEG7-t-butyl ester: Another PEG-based linker used in bioconjugation and drug delivery systems.
PEGylated esters: Various PEGylated esters with different chain lengths and functional groups used in similar applications.
Uniqueness
Benzyl-PEG7-t-butyl ester stands out due to its specific structure, which provides optimal hydrophilicity and biocompatibility. The benzyl group enhances its stability and effectiveness as a PROTAC linker, making it a valuable tool in targeted protein degradation and drug development.
Propriétés
Formule moléculaire |
C26H44O9 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H44O9/c1-26(2,3)35-25(27)9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3 |
Clé InChI |
NDSSJZOYKWVWJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


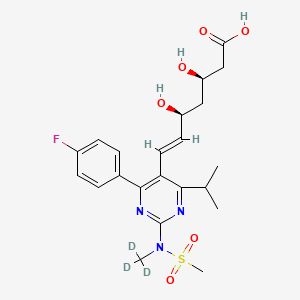

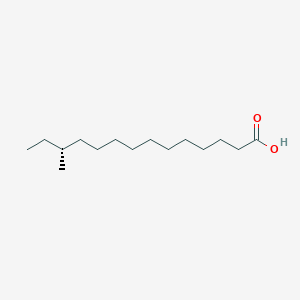
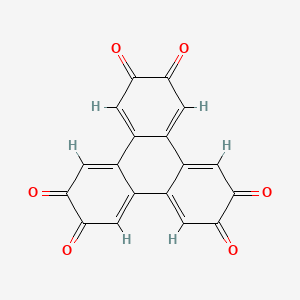

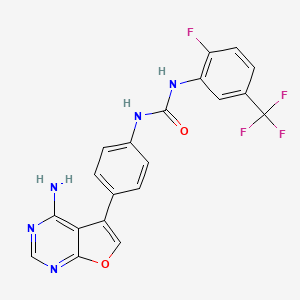
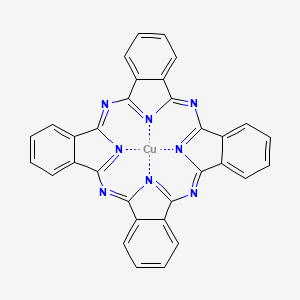
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)


![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)
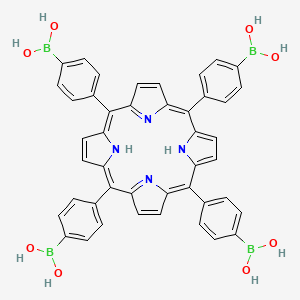
![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
